molecular formula C16H26O B085779 2,4-Di-tert-pentylphenol CAS No. 120-95-6

2,4-Di-tert-pentylphenol

Cat. No.: B085779
CAS No.: 120-95-6
M. Wt: 234.38 g/mol
InChI Key: WMVJWKURWRGJCI-UHFFFAOYSA-N
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Description

2,4-Di-tert-pentylphenol is a phenolic compound with the chemical formula C16H26O. It is known for its strong antioxidant and preservative properties. This compound appears as a white to light yellow crystalline solid and is slightly soluble in water but highly soluble in organic solvents such as alcohol and ether .

Mechanism of Action

Target of Action

2,4-Di-tert-pentylphenol (2,4-DTBP) is a bioactive compound that has been found to exhibit strong antifungal activity against various fungal species . The primary targets of 2,4-DTBP are the cell wall and cell membrane of the fungi .

Mode of Action

2,4-DTBP interacts with the cell wall and cell membrane of the fungi, leading to their disruption . This disruption affects the oxidative balance within the fungal cells, ultimately leading to cell death .

Biochemical Pathways

The action of 2,4-DTBP affects several biochemical pathways within the fungal cells. Transcriptome analysis has revealed significant upregulation and downregulation of genes involved in spindle microtubule assembly, cell wall and cell membrane stability, oxidative balance, mycotoxin biosynthesis, and intracellular metabolism .

Pharmacokinetics

It is known that 2,4-dtbp is a persistent organic pollutant, indicating that it may have long-lasting effects in the environment and potentially bioaccumulate .

Result of Action

The result of 2,4-DTBP’s action is the death of the fungal cells. This is achieved through the disruption of the cell wall and cell membrane, alteration of the oxidative balance within the cells, and interference with various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-DTBP. For instance, 2,4-DTBP is used as an antioxidant added to plastics, where it effectively suppresses oxidation, preventing material degradation and disintegration . It can be released into the environment due to its non-chemical binding with plastics, causing potential adverse effects on environmental health .

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4-Di-tert-pentylphenol is not well-established. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been reported that it can cause specific target organ toxicity to liver and kidney in animal studies

Metabolic Pathways

It is thought to be involved in various metabolic processes, potentially interacting with certain enzymes or cofactors

Transport and Distribution

It is thought to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation

Subcellular Localization

It is thought to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Di-tert-pentylphenol can be synthesized through the alkylation of phenol with trimethylethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the catalytic alkylation of phenol using trimethylethylene. The process is optimized for large-scale production, ensuring consistent quality and efficiency. The reaction is carried out in reactors equipped with temperature and pressure control systems to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-pentylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,4-Di-tert-pentylphenol is unique due to its specific tert-pentyl groups, which provide distinct steric and electronic effects compared to other similar compounds. These effects contribute to its enhanced stability and effectiveness as an antioxidant and preservative .

Properties

IUPAC Name

2,4-bis(2-methylbutan-2-yl)phenol
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InChI

InChI=1S/C16H26O/c1-7-15(3,4)12-9-10-14(17)13(11-12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3
Source PubChem
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InChI Key

WMVJWKURWRGJCI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC
Source PubChem
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Molecular Formula

C16H26O
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DSSTOX Substance ID

DTXSID9026974
Record name 2,4-Di-tert-pentylphenol
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Molecular Weight

234.38 g/mol
Source PubChem
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Physical Description

Liquid, Semi-solid that melts to colorless liquid; mp = 25 deg C; [MSDSonline]
Record name Phenol, 2,4-bis(1,1-dimethylpropyl)-
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Record name 2,4-Di-t-pentylphenol
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Vapor Pressure

0.0000841 [mmHg]
Record name 2,4-Di-t-pentylphenol
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CAS No.

120-95-6
Record name 2,4-Di-tert-amylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental concern associated with 2,4-Di-tert-pentylphenol?

A: this compound is a sediment-bound pollutant primarily originating from industrial discharge. Research has identified a single point source on the Trenton Channel of the Detroit River as a major contributor to this contamination. [] This contamination poses a risk to aquatic life, as evidenced by the detection of this compound in carp from the Detroit River. [] The compound's presence in fish suggests bioaccumulation potential and raises concerns about potential impacts on the food web.

Q2: How widespread is this compound contamination in the Great Lakes region?

A: Studies indicate that this compound contamination extends beyond the Detroit River. Sediment analysis from Lake Erie revealed the presence of this compound throughout the lake, with deposition dating back to the mid-1930s. [] This widespread distribution highlights the compound's persistence and ability to be transported over significant distances, underscoring the need for effective pollution control and remediation strategies.

Q3: How do researchers track the historical spread of this compound contamination?

A: Scientists utilize sediment core analysis to track the historical deposition of this compound. By dating different layers within sediment cores collected from affected areas like Lake Erie, researchers can pinpoint the timeframe of peak contamination and understand the long-term trends of this pollutant's presence in the environment. [] This information is crucial for evaluating the effectiveness of pollution control measures implemented over time.

Q4: Beyond sediment, are there other environmental compartments impacted by this compound?

A: Research demonstrates that this compound not only contaminates sediments but is also taken up by aquatic organisms. Analysis of carp from the Detroit River revealed significant concentrations of this compound, with levels in one fish sample reaching approximately 140 ppm. [] This finding raises concerns about biomagnification, where the concentration of the pollutant increases as it moves up the food chain, potentially posing risks to humans and wildlife consuming contaminated fish.

Q5: What analytical techniques are used to identify and quantify this compound?

A: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method employed to identify and quantify this compound in environmental and biological samples. [, ] This technique is highly sensitive and specific, allowing researchers to detect trace amounts of the compound in complex matrices like sediment and fish tissue. For analysis in suspended solids, derivatization with pentafluorobenzyl bromide (PFBBr) to form PFB ether derivatives is employed before GC-MS analysis. []

Q6: What other alkylphenols are found alongside this compound in environmental samples?

A: Research has identified several other tertiary alkylphenols coexisting with this compound in environmental samples. These include tert-pentylphenols, tert-butyl-tert-pentylphenols, a di-tert-pentylphenol, and a tri-tert-pentylphenol, as well as eight chlorinated derivatives of these compounds. [] The presence of multiple alkylphenols suggests a common source of contamination, likely originating from industrial processes involving these compounds.

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